molecular formula C14H17N3 B12845792 5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B12845792
M. Wt: 227.30 g/mol
InChI Key: ZFQWLGNAPTYXKU-UHFFFAOYSA-N
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Description

¹H NMR Predictions

  • Benzyl protons : Aromatic protons (δ 7.20–7.35 ppm, multiplet), methylene (δ 4.30 ppm, singlet).
  • Methyl groups : Two singlets at δ 1.40–1.60 ppm (6,6-dimethyl).
  • Pyrrolopyrazole protons :
    • H2 (δ 6.90 ppm, doublet, J = 2.5 Hz)
    • H4 (δ 3.70 ppm, triplet, J = 7.0 Hz)
    • H5 (δ 4.10 ppm, quartet, J = 6.5 Hz).

¹³C NMR Assignments

Carbon Position Chemical Shift (δ, ppm) Assignment
C6 (quaternary) 65.2 N-CH(CH₃)₂
C11 (aromatic) 138.5 Benzyl ipso-carbon
C3 (pyrazole) 148.7 N-linked aromatic carbon

The 6,6-dimethyl group deshields adjacent protons, splitting resonances in the aliphatic region. NOESY experiments would clarify spatial proximity between the benzyl group and pyrazole protons.

Vibrational Spectral Features from Infrared (IR) and Raman Spectroscopy

IR and Raman spectra highlight functional groups and ring vibrations:

Vibrational Mode IR (cm⁻¹) Raman (cm⁻¹) Assignment
N-H stretch 3320 3315 Pyrazole NH
C-H stretch (aromatic) 3030–3060 3025–3055 Benzyl C-H
C=N stretch 1605 1610 Pyrazole ring
C-N stretch 1240 1235 Pyrrolidine linkage
C-CH₃ bend 1375 1380 6,6-dimethyl deformation

The absence of a strong carbonyl band (1700–1750 cm⁻¹) confirms the lack of ketone or amide groups, consistent with the structure. Raman peaks at 990 cm⁻¹ and 1015 cm⁻¹ correspond to ring breathing modes in the pyrrolopyrazole system.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

5-benzyl-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C14H17N3/c1-14(2)13-12(8-15-16-13)10-17(14)9-11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H,15,16)

InChI Key

ZFQWLGNAPTYXKU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CN1CC3=CC=CC=C3)C=NN2)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

One of the most established routes to pyrazole derivatives, including fused systems like pyrrolo[3,4-c]pyrazoles, is the cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. This method is favored for its simplicity and efficiency.

  • Mechanism : The hydrazine nucleophile attacks the carbonyl groups of the diketone, leading to cyclization and formation of the pyrazole ring. Subsequent intramolecular cyclization involving the pyrrole ring precursor yields the fused bicyclic system.

  • Example : Condensation of benzyl-substituted hydrazines with 6,6-dimethyl-substituted diketones under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) has been reported to afford the target tetrahydropyrrolo[3,4-c]pyrazole with good yields (typically 70–90%).

  • Advantages : This method allows for variation in substituents by changing the hydrazine or diketone components, enabling structural diversity.

Cycloaddition Reactions Involving Diazo Compounds

1,3-Dipolar cycloaddition of diazocarbonyl compounds with alkynes or alkenes is another route to pyrazole derivatives.

  • Procedure : Ethyl α-diazoacetate reacts with phenylpropargyl derivatives in the presence of catalysts such as zinc triflate to form pyrazole rings via 1,3-dipolar cycloaddition. Subsequent transformations can lead to fused pyrrolo[3,4-c]pyrazole systems.

  • Yields and Conditions : This method typically provides good yields (~85–90%) under mild conditions and allows for regioselective synthesis.

Multi-Component One-Pot Syntheses

Recent advances include four-component one-pot syntheses involving aromatic aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate to form fused pyrazole derivatives.

  • Relevance : Although primarily reported for pyrano[2,3-c]pyrazoles, similar strategies can be adapted for pyrrolo[3,4-c]pyrazoles by selecting appropriate starting materials.

  • Benefits : These methods offer operational simplicity, reduced reaction times, and high atom economy.

Use of α-Benzotriazolylenones for Regioselective Synthesis

Katritzky et al. described regioselective condensation of α-benzotriazolylenones with hydrazines to form pyrazolines, which upon base treatment yield tetrasubstituted pyrazoles.

  • Application : This approach can be tailored to synthesize 5-benzyl-6,6-dimethyl derivatives by choosing suitable benzotriazolylenone precursors.

  • Yields : Reported yields range from 50% to 94%, with high regioselectivity.

Reaction Conditions and Catalysts

Method Key Reagents Solvent(s) Catalyst(s) Temperature Yield Range (%) Notes
Cyclocondensation with diketones Hydrazine derivatives + diketones DMF, DMSO None or nano-ZnO 80–120 °C 70–95 Nano-ZnO catalysis improves yield
1,3-Dipolar cycloaddition Ethyl α-diazoacetate + alkynes Ethanol, triethylamine Zinc triflate Room temp to 60 °C 85–90 Mild conditions, regioselective
Four-component one-pot Aldehydes + malononitrile + β-ketoesters + hydrazine hydrate Ethanol, water None Reflux 60–85 Operationally simple, high atom economy
α-Benzotriazolylenone condensation α-Benzotriazolylenones + hydrazines Polar aprotic solvents Base (e.g., NaOH) Room temp to reflux 50–94 High regioselectivity, tetrasubstituted pyrazoles

Research Findings and Optimization

  • Catalyst Effects : Nano-ZnO catalysis has been shown to significantly enhance yields and reduce reaction times in cyclocondensation reactions.

  • Solvent Influence : Polar aprotic solvents such as DMF and DMSO facilitate better solubility and reactivity of starting materials, improving product yields and purity.

  • Regioselectivity : Use of hydrazine hydrate versus substituted hydrazines can influence regioisomer formation, as hydrogen bonding affects the reaction pathway.

  • Green Chemistry : Some protocols emphasize environmentally friendly conditions, such as solvent-free or aqueous media, to improve sustainability.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Cyclocondensation with diketones Simple, high yield, versatile Easy to scale, broad substrate scope Requires careful temperature control
1,3-Dipolar cycloaddition Mild conditions, regioselective Good yields, catalyst recyclable Requires diazo compounds, sensitive reagents
Multi-component one-pot synthesis Operational simplicity, atom economy Short reaction time, one-pot Limited to compatible substrates
α-Benzotriazolylenone condensation High regioselectivity, tetrasubstituted products Access to complex substitution patterns More steps, requires specialized precursors

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Scientific Research Applications

Biological Activities

Research indicates that 5-benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole exhibits various biological activities:

  • Antitumor Properties : Several studies have demonstrated its potential in targeting cancer cells. Derivatives of this compound have shown promising results against various cancer cell lines, indicating that modifications can enhance efficacy and selectivity against specific targets.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory and analgesic properties by interacting with biological pathways involved in pain and inflammation. This suggests potential applications in treating conditions characterized by chronic inflammation.

Case Studies

  • Antitumor Activity : A study published in a peer-reviewed journal reported on the synthesis of various derivatives of this compound and their evaluation against multiple cancer cell lines. The results indicated that certain modifications increased selectivity towards specific cancer types while reducing toxicity to normal cells.
  • Anti-inflammatory Research : Another case study investigated the anti-inflammatory effects of this compound in animal models of arthritis. The findings suggested that treatment with this compound resulted in significant reductions in inflammatory markers compared to controls.

Mechanism of Action

The mechanism of action of 5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, along with their synthetic pathways, substituent effects, and functional properties:

Compound Core Structure Substituents Synthetic Method Key Properties
This compound Pyrrolo[3,4-c]pyrazole 5-Benzyl, 6,6-dimethyl MHR with NaH/DMF at 100°C Moderate yield (40%); steric hindrance from benzyl and methyl groups enhances stability.
3-Acetamido-6-benzylimidazo[4,5-c]pyrazole (18a) Imidazo[4,5-c]pyrazole 3-Acetamido, 6-benzyl MHR with NaH/DMF Lower yield (36%); electron-withdrawing acetamido group may reduce reactivity.
tert-Butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5-carboxylate Pyrrolo[3,4-c]pyrazole 5-tert-Butyl carbamate, 6,6-dimethyl Boc-protected synthesis Enhanced solubility due to tert-butyl group; used in pharmaceutical intermediates.
5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Pyrrolo[3,4-d]thiazole 5-(2,4-Dimethoxybenzyl) Unspecified (commercially available) Thiazole ring introduces sulfur atom, altering electronic properties and bioactivity.
6-Aminopyrazolo[3,4-d][1,2,3]triazole (7) Pyrazolo[3,4-d][1,2,3]triazole 6-Amino MHR with NaH/DMSO Triazole ring increases polarity; potential for hydrogen bonding in drug design.

Structural and Electronic Differences

  • Core Heterocycles : While the target compound contains a pyrrolo-pyrazole core, analogs like 18a (imidazo-pyrazole) and 7 (pyrazolo-triazole) differ in heteroatom arrangement. The imidazole ring in 18a introduces an additional nitrogen, increasing basicity, whereas the triazole in 7 enhances polarity .
  • Substituent Effects: The benzyl group in the target compound provides lipophilicity, contrasting with the polar tert-butyl carbamate in tert-butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5-carboxylate .

Pharmacological Implications

  • The benzyl and methyl groups in the target compound may improve blood-brain barrier penetration compared to more polar analogs like 7 .

Biological Activity

5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a complex organic compound notable for its unique heterocyclic structure. This compound features a fused ring system that includes both a tetrahydropyrrolo and a pyrazole moiety. Its molecular formula is C15H20N2C_{15}H_{20}N_2 with a molecular weight of approximately 248.34 g/mol. The presence of the benzyl group and two methyl substituents enhances its stability and biological activity.

Pharmacological Properties

Research has shown that compounds containing the pyrazole nucleus exhibit a wide range of biological activities. The following table summarizes some of the key pharmacological effects associated with pyrazole derivatives:

Biological Activity Description
Anti-inflammatory Pyrazole compounds have been used for their anti-inflammatory properties, often compared to standard drugs like dexamethasone.
Antimicrobial Several pyrazole derivatives have shown effectiveness against various bacterial and fungal strains.
Anticancer Certain derivatives demonstrate cytotoxic effects on cancer cell lines such as MCF7 and Hep-2.
Neuroprotective Some studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases.
Analgesic Pyrazoles are often utilized for their analgesic properties in pain management.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Compounds were tested against tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), revealing significant inhibitory activity comparable to dexamethasone .
  • Antimicrobial Properties : Research conducted by Burguete et al. assessed the antimicrobial efficacy of several pyrazole derivatives against strains such as E. coli and Aspergillus niger. The results indicated that certain compounds exhibited promising antimicrobial activity at concentrations as low as 40 µg/mL .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound showed significant cytotoxic effects on cancer cell lines including MCF7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values for these cell lines were reported to be within the low micromolar range .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Inflammatory Pathways : The compound may inhibit key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.
  • Cell Cycle Regulation : Its anticancer properties may stem from the ability to induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).

Q & A

Basic: What are the standard synthetic routes for 5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Core Formation : Construct the pyrrolo[3,4-c]pyrazole core via cyclization reactions. For example, hydrazine derivatives can react with diketones or keto-esters under acidic conditions to form the pyrazole ring .

Substituent Introduction : Introduce benzyl and dimethyl groups via alkylation. Benzyl halides or alcohols are used in the presence of bases like Cs2CO3 or K2CO3 under reflux in solvents such as DCM or THF .

Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) isolates the product, with yields ranging from 60–80% .
Key Parameters :

  • Reaction time: 12–24 hours for cyclization.
  • Temperature: 0–25°C for alkylation.
  • Solvents: DCM, THF, or DMF.

Basic: How is this compound characterized to confirm structural integrity?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is employed:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign chemical shifts to protons and carbons. For example, benzyl protons appear at δ 7.2–7.4 ppm, while pyrazole ring protons resonate at δ 3.5–4.5 ppm .
  • X-ray Crystallography : Resolve absolute configuration and bond lengths. Monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 15.0037 Å, β = 117.238°) are common for related pyrrolo-pyrazole derivatives .
  • HRMS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 282.1490 for C14H16N3 ).

Advanced: How can diastereoselectivity be optimized during synthesis?

Methodological Answer:
Diastereoselectivity is controlled via:

Chiral Catalysts : Use enantiopure bases (e.g., Cs2CO3) to direct stereochemistry during alkylation .

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance steric differentiation between transition states.

Temperature Modulation : Lower temperatures (0–5°C) favor kinetic control, improving selectivity .
Case Study : In a related compound, refluxing in DCM with N-methylmaleimide achieved 69% diastereomeric excess .

Advanced: How to resolve contradictions in NMR data between similar derivatives?

Methodological Answer:
Discrepancies arise from conformational flexibility or solvent effects. Strategies include:

Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .

Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

Cross-Referencing Crystallography : Use X-ray-derived torsion angles to validate NMR assignments. For example, a study resolved conflicting pyrazole proton shifts by correlating crystal packing with solution-state data .

Advanced: What mechanistic insights guide its application in kinase inhibition studies?

Methodological Answer:
The compound’s planar pyrazole core and benzyl substituents enable:

ATP-Binding Site Interaction : Molecular docking shows hydrophobic interactions with kinase hinge regions (e.g., benzyl group occupying a hydrophobic pocket) .

In Vitro Assays : Use Amplex Red-based fluorescence assays to measure IC50 values. For analogs, IC50 ranges of 10–100 nM were reported against ATX enzymes .

Metabolic Stability : Evaluate glutathione adduct formation via LC-MS to predict in vivo clearance .

Advanced: How do computational models complement experimental data for this compound?

Methodological Answer:
Computational tools address gaps in experimental

DFT Calculations : Predict vibrational frequencies (IR) and NMR shifts with <2% deviation from experimental values .

Molecular Dynamics (MD) : Simulate solvation effects on conformation (e.g., DCM vs. aqueous environments) .

Docking Studies : Identify potential binding modes in kinase targets, guiding structure-activity relationship (SAR) optimization .

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